molecular formula C21H23Cl2N3O3S B4621796 5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B4621796
M. Wt: 468.4 g/mol
InChI Key: FNTACJYCSXNSAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides under basic conditions or the reaction of 1,2,4-triazole with halides or other functional groups to introduce specific substituents. For instance, a study by Xue et al. (2008) describes the synthesis of a novel compound by reacting 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride, which is similar in methodology to potentially synthesize the compound (Xue et al., 2008).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be extensively analyzed using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. The study by Xue et al. (2008) also provides detailed insights into the crystal structure of a related compound, indicating the potential molecular geometry and interactions such as hydrogen bonding and π-π interactions that could be relevant for understanding the structure of the compound under discussion.

Chemical Reactions and Properties

1,2,4-Triazole derivatives are known for participating in a wide range of chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. These reactions can modify the chemical structure and introduce new functional groups, altering the chemical properties of the compounds. The synthesis pathways often involve intermediate formation and use of catalysts to promote specific reactions, as highlighted in the work of various authors including Shehry et al. (2010) who synthesized fused and non-fused 1,2,4-triazoles exhibiting anti-inflammatory activity (Shehry et al., 2010).

Scientific Research Applications

Protective Effects on Oxidative Stress

Research by Aktay, Tozkoparan, and Ertan (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their protective effects against ethanol-induced oxidative stress in the liver and brain of mice. Compounds tested showed significant amelioration of peroxidative injury, suggesting potential for neuroprotective and hepatoprotective applications (Aktay, Tozkoparan, & Ertan, 2005).

Anti-inflammatory and Molluscicidal Activities

Shehry, Abu-Hashem, and El-Telbani (2010) synthesized 1,2,4-triazole derivatives with a (2,4-dichlorophenoxy) moiety, demonstrating significant anti-inflammatory and molluscicidal activities. This highlights the compound's potential in pharmacological and agricultural applications (Shehry, Abu-Hashem, & El-Telbani, 2010).

Antimicrobial Activity

A study by Purohit et al. (2011) on 1,2,4-triazole derivatives containing a 3-chlorophenyl group showed significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Purohit, Dodiya, Ghetiya, Vekariya, & Joshi, 2011).

Antioxidant Properties

Sancak, Ünver, Ünlüer, Düğdü, and Kör (2012) synthesized triazole derivatives and evaluated them for antioxidant activities. Compounds exhibited potent antioxidant activities, indicating potential for use in combating oxidative stress-related diseases (Sancak, Ünver, Ünlüer, Düğdü, & Kör, 2012).

Supramolecular Synthons and Structural Analysis

Research into the crystal structures and energetics of 1,2,4-triazole-3-thione compounds provides insights into the molecular interactions and stability of such compounds, contributing to material science and molecular engineering (Saeed, Ashraf, Nadeem, Simpson, Pérez, & Erben, 2019).

properties

IUPAC Name

3-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O3S/c1-27-18-7-5-14(12-19(18)28-2)9-10-26-20(24-25-21(26)30)4-3-11-29-17-8-6-15(22)13-16(17)23/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTACJYCSXNSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=NNC2=S)CCCOC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

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